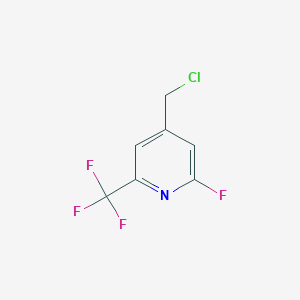

4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNRZWPVZNBPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-trichloromethylpyridine.

Reaction with Hydrogen Fluoride: The starting material is reacted with hydrogen fluoride in the presence of a catalyst such as iron(III) chloride.

Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 170°C, for several hours. The progress of the reaction can be monitored using gas chromatography.

Neutralization: After the reaction is complete, the mixture is cooled to room temperature, and the acidic by-products are neutralized using a saturated sodium carbonate solution.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated monitoring systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be attacked by nucleophiles, leading to the formation of substituted products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine can yield an aminomethyl derivative, while reaction with a thiol can produce a thiomethyl derivative .

Scientific Research Applications

4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and catalysis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological pathways in pests

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine

- Molecular Formula : C₇H₄ClF₄N (identical to the target compound) .

- Key Difference : Fluorine at position 3 instead of position 2.

- Impact : Altered electronic distribution may affect reactivity in nucleophilic substitution reactions.

4-Chloro-5-fluoro-2-methylpyridine

- Molecular Formula : C₆H₄ClF₂N .

- Key Differences :

- Chlorine at position 4 (instead of chloromethyl).

- Methyl group at position 2 (vs. fluorine in the target compound).

- Impact : Reduced steric bulk and lack of a reactive chloromethyl group limit its utility as a synthetic intermediate.

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

Heterocyclic Core Modifications

4-Chloro-2-Methyl-6-Trifluoromethylpyrimidine

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group enhances hydrophobicity, but the chloromethyl group increases reactivity compared to 4-ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine (logP ~3.5) .

- Stability : Chloromethyl derivatives are more prone to hydrolysis than 4-chloro-2-methyl-6-trifluoromethylpyrimidine , which benefits from pyrimidine’s aromatic stability .

Biological Activity

4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and biological activities. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances its reactivity, making it a valuable compound in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its biological activities, including case studies and research findings.

The compound's structure is characterized by:

- Chlorine atom : Enhances electrophilicity.

- Fluorine atom : Increases lipophilicity and metabolic stability.

- Trifluoromethyl group : Provides significant electron-withdrawing characteristics.

These features contribute to its potential biological activities, particularly in drug development and agricultural applications.

The mechanism of action of this compound primarily involves its electron-withdrawing properties, which increase the reactivity of the pyridine ring towards nucleophilic attack. This reactivity is crucial for the synthesis of bioactive molecules and intermediates in pharmaceutical development.

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. A study demonstrated that compounds with similar structures showed enhanced selectivity towards cancer cells compared to normal cells, suggesting their potential as targeted cancer therapies.

2. Antimicrobial Efficacy

Fluorinated pyridines, including this compound, have been evaluated for their antimicrobial properties. Studies revealed that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to improved membrane penetration compared to non-fluorinated analogs, making them promising candidates for new antibiotics .

3. Inflammatory Response Modulation

Recent investigations have shown that compounds related to this compound can modulate inflammatory responses in vitro. They demonstrated the ability to downregulate pro-inflammatory cytokines, indicating potential therapeutic applications in chronic inflammatory conditions.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | Enhanced selectivity towards cancer cell lines; potential for targeted therapies. |

| Antimicrobial Efficacy | Significant inhibition of bacterial growth; effective against MDR strains. |

| Inflammatory Response | Downregulation of pro-inflammatory cytokines; potential for treating chronic inflammation. |

Research Findings

Several studies have highlighted the biological significance of this compound and its derivatives:

- A series of trifluoromethyl-pyridine derivatives were tested for anticancer properties, showing promising results against various tumor types.

- Investigations into antimicrobial properties revealed that these compounds could effectively target resistant bacterial strains, offering a new avenue for antibiotic development.

- Studies on inflammatory response modulation indicated that these compounds could be beneficial in managing autoimmune disorders.

Q & A

Q. What are the common synthetic routes for 4-chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine, and how can its purity be validated?

Answer: A typical synthesis involves halogenation and fluorination of a pyridine precursor. For example, fluorinating agents like potassium fluoride in DMSO can introduce fluorine at the 2-position, while trifluoromethyl groups are added via nucleophilic substitution or radical pathways . Chloromethylation may proceed using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions. Purity Validation:

Q. How can functionalization of the chloromethyl group be achieved, and what are the key challenges?

Answer: The chloromethyl group (-CH₂Cl) is highly reactive and amenable to nucleophilic substitution (e.g., with amines, thiols, or alcohols). For example:

- Amine Substitution : React with primary/secondary amines (e.g., pyrrolidine) in the presence of a base (K₂CO₃) to form aminomethyl derivatives .

- Thiol Substitution : Use sodium hydrosulfide (NaSH) to generate thiomethyl derivatives for further coupling .

Challenges : - Regioselectivity : Competing reactions at the pyridine ring’s electron-deficient positions may occur.

- Byproducts : Over-reduction (e.g., LiAlH₄) can reduce the pyridine ring, requiring controlled conditions .

Q. What safety protocols are critical when handling this compound?

Answer:

- Handling : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation/skin contact. The chloromethyl group is a potential alkylating agent, posing mutagenic risks .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services to mitigate environmental hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the pyridine ring?

Answer:

- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., -CF₃) to control regiochemistry. The trifluoromethyl group at C6 deactivates the ring, directing electrophiles to C4 or C2 positions .

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C4 can be optimized using ligand systems like SPhos to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates for bulky substituents .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., distinguishing C2 vs. C4 substitution) .

- Assay Reproducibility : Standardize in vitro assays (e.g., LOXL2 inhibition) across labs using positive controls like PAT-1251 .

- Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results .

Q. How can computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations : Model transition states for substitution reactions at the chloromethyl group to predict activation energies and regioselectivity .

- Molecular Docking : Screen derivatives against target enzymes (e.g., LOXL2) to prioritize synthesis of high-affinity analogs .

- pKa Prediction : Estimate the acidity of the pyridine nitrogen to guide deprotonation strategies in synthesis .

Q. What are the key applications of this compound in medicinal chemistry?

Answer:

- Enzyme Inhibition : Derivatives like PAT-1251 (an LOXL2 inhibitor) show efficacy in fibrosis models by blocking collagen cross-linking .

- Bioisosteres : The trifluoromethyl group serves as a bioisostere for -NO₂ or -SO₂R groups, improving metabolic stability .

- Prodrug Design : The chloromethyl group can be conjugated to prodrugs for targeted release in acidic environments (e.g., tumor tissue) .

Q. How do steric and electronic effects influence the stability of derivatives under physiological conditions?

Answer:

- Steric Effects : Bulky substituents at C6 (e.g., -CF₃) reduce ring flexibility, enhancing metabolic stability .

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -CF₃) decrease π-electron density, reducing oxidation susceptibility .

- Hydrolytic Stability : The chloromethyl group’s hydrolysis to -CH₂OH is pH-dependent; buffered formulations (pH 7.4) mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.